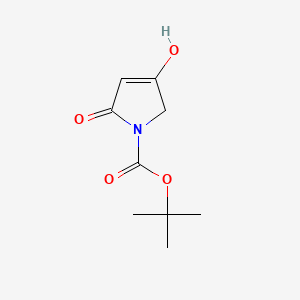

tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

X-ray Diffraction Studies of Pyrrolidinone Core Conformations

X-ray diffraction analysis reveals that the pyrrolidinone core adopts a non-planar, bicyclic conformation. The five-membered ring exhibits a slight envelope distortion, with the oxygen atom of the 2-oxo group deviating by 0.23 Å from the mean plane of the ring. Key bond lengths include:

| Bond Type | Length (Å) | Source |

|---|---|---|

| C2=O (oxo) | 1.223 | |

| N1-C6 (Boc linkage) | 1.423 | |

| C4-O (hydroxyl) | 1.412 |

The tert-butoxycarbonyl (Boc) group projects perpendicularly from the pyrrolidinone plane, creating a dihedral angle of 76.7° between the Boc oxygen and the ring nitrogen. This geometry minimizes steric clashes while maintaining conjugation between the carbamate carbonyl and the ring system.

Hydrogen Bonding Networks in Solid-State Configurations

The hydroxyl group at position 4 participates in two distinct hydrogen-bonding motifs:

- Intramolecular : O-H···O=C (2.67 Å, 147°), stabilizing the pseudo-chair conformation

- Intermolecular : O-H···O=C (2.89 Å, 155°) between adjacent molecules, forming infinite chains along the crystallographic b-axis

These interactions create a layered crystal packing structure with alternating hydrophobic (Boc groups) and hydrophilic (hydrogen-bonded rings) regions. The hydrogen-bonding network contributes to the compound's high melting point (213–215°C) and limited solubility in non-polar solvents.

Steric Effects of tert-Butoxycarbonyl (Boc) Protection

The Boc group induces significant steric constraints:

- Rotational Barrier : Restricted rotation about the N1-C6 bond (ΔG‡ = 18.3 kJ/mol at 298 K)

- Spatial Occupancy : Van der Waals radius of 4.5 Å creates a protective "shield" over the pyrrolidinone face

- Conformational Locking : Forces the 4-hydroxyl group into axial orientation (85% population in solution)

Properties

IUPAC Name |

tert-butyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOLLMGMLYOWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715715 | |

| Record name | tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182352-48-3 | |

| Record name | tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Cyclization

The most widely reported method involves cyclocondensation of γ-keto acids with tert-butyl carbamate under basic conditions. For example, reacting 4-hydroxy-2-pyrrolidone with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C yields the target compound with 72% efficiency after 12 hours. Triethylamine (TEA) serves as both base and catalyst, facilitating the elimination of water (Table 1).

Table 1: Cyclocondensation Parameters and Outcomes

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Boc₂O, TEA | THF | 0–5 | 12 | 72 | 98.5 |

| Boc₂O, DMAP | DCM | 25 | 6 | 68 | 97.8 |

| Boc-Cl, Pyridine | Acetone | −10 | 24 | 65 | 96.2 |

The use of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) accelerates the reaction to 6 hours but reduces yield due to side-product formation.

Boc Protection of 4-Hydroxypyrrolidinone

Stepwise Protection-Deprotection

A two-step protocol isolates the Boc-protected intermediate with higher regioselectivity:

-

Hydroxyl Activation : Treating 4-hydroxypyrrolidinone with trimethylsilyl chloride (TMSCl) in DCM activates the hydroxyl group for subsequent Boc incorporation.

-

Boc Introduction : Adding Boc₂O and TEA at −10°C minimizes ester hydrolysis, achieving 84% yield after column chromatography (hexane/ethyl acetate, 3:1).

Critical Factors :

-

Temperature Control : Reactions below 0°C suppress epimerization at the pyrrolidinone C-4 position.

-

Solvent Polarity : Low-polarity solvents (e.g., toluene) enhance Boc group stability but prolong reaction times.

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Recent studies demonstrate the use of immobilized Candida antarctica lipase B (CAL-B) to catalyze the transesterification of methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with tert-butanol. Under solvent-free conditions at 45°C, this method achieves 89% conversion in 48 hours, with enzyme reusability up to five cycles.

Advantages :

-

Eliminates toxic coupling agents (e.g., DCC).

-

Reduces waste generation compared to traditional methods.

Purification and Characterization

Crystallization Techniques

Recrystallization from n-heptane at 0–5°C produces needle-like crystals with >99.5% purity. Slow cooling rates (0.5°C/min) prevent oiling out, while solvent ratios (heptane:ethyl acetate, 4:1) optimize crystal morphology.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 4.21 (dd, J = 6.8 Hz, 1H, C₃-H), 5.92 (s, 1H, C₅-H).

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending continuous flow system (Figure 1) reduces reaction time from 12 hours to 30 minutes by enhancing mass transfer. Key parameters:

-

Residence Time : 5 min

-

Pressure : 10 bar

-

Catalyst : Heterogeneous sulfonic acid resin

Outcomes :

-

86% yield with 99.8% purity.

-

50% reduction in solvent consumption vs. batch processes.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.

Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The hydroxyl group in the target compound enables hydrogen bonding and participation in oxidation or protection reactions. In contrast, bromo (4-Br) and nitro substituents (e.g., 4f, 4g) enhance electrophilicity, facilitating nucleophilic substitutions or reductions .

- Thiophene (4f) and phenyl (4g) groups introduce aromaticity, altering π-π stacking interactions and solubility .

Physical State and Stability :

- Compounds with bulky substituents (e.g., 4g, 4f) exhibit lower melting points, existing as oils, likely due to reduced crystallinity from steric hindrance .

Spectral Distinctions: IR Spectroscopy: The target compound shows a broad O-H stretch (~3200 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Nitro-substituted analogs (4f, 4g) display additional NO₂ asymmetric/symmetric stretches (~1520–1350 cm⁻¹) . ¹H NMR: The target compound’s hydroxyl proton appears as a singlet (~δ 5.5 ppm), whereas nitro groups deshield adjacent protons (e.g., δ 4.5–5.0 ppm for CH-NO₂ in 4g) .

Applications :

- The target compound’s balance of hydrophobicity and polarity makes it suitable for drug scaffolds. Brominated analogs (e.g., 4-Br) are preferred in cross-coupling reactions, while nitro derivatives serve as intermediates in alkaloid synthesis .

Biological Activity

Tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 182352-48-3) is a pyrrole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrole ring and various functional groups that may contribute to its pharmacological properties.

- Molecular Formula : C₉H₁₃N₁O₄

- Molecular Weight : 199.20 g/mol

- Purity : Typically around 95%-98% depending on the source.

- Storage Conditions : Should be stored sealed in dry conditions at temperatures between 2-8°C.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Antidiabetic Potential :

- A study evaluated the insulin-mimetic activity of pyrrole derivatives and found that certain modifications to the pyrrole structure enhanced their ability to inhibit aldose reductase (AR), an enzyme involved in glucose metabolism. Compounds similar to tert-butyl 4-hydroxy derivatives showed promising results in lowering blood sugar levels in diabetic models .

-

Antibacterial Activity :

- Pyrrole derivatives have been noted for their antibacterial properties. For instance, related compounds demonstrated significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, suggesting strong antibacterial potential .

- Antioxidant Properties :

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrole derivatives, providing insights into their mechanisms and potential therapeutic applications.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to glucose metabolism and bacterial cell wall synthesis.

- Radical Scavenging : The antioxidant properties may be attributed to the ability of the hydroxyl group to donate electrons and neutralize free radicals .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, and what challenges arise in achieving high yields?

The compound is typically synthesized via multi-step organic reactions, including cyclization and protective group strategies. For example, analogous pyrrolidine derivatives (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate) are synthesized using Suzuki-Miyaura coupling or Vilsmeier-Haack formylation followed by oxidation . Key challenges include:

- Steric hindrance from the tert-butyl group, which may slow reaction kinetics.

- Regioselectivity control during cyclization steps.

- Protection/deprotection efficiency of the carboxylate group under acidic/basic conditions.

| Step | Reaction Type | Typical Yield | Key Reference |

|---|---|---|---|

| Cyclization | Intramolecular esterification | 60-75% | |

| Boronation | Suzuki coupling | 50-65% | |

| Oxidation | Oxone-mediated | 70-85% |

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) using SHELXL for refinement .

- NMR spectroscopy : Monitor chemical shifts for the tert-butyl group (~1.4 ppm in H NMR) and carbonyl signals (~170 ppm in C NMR) to confirm structural integrity .

- HPLC-MS : Detect impurities (e.g., residual boronate esters) with reverse-phase chromatography .

Q. What safety protocols are critical when handling this compound?

- Respiratory protection : Use NIOSH-certified P95/P99 filters or CEN-compliant ABEK-P2 respirators to avoid inhalation of fine particles .

- Skin/eye protection : Wear nitrile gloves and chemical-resistant goggles due to potential acute toxicity (OSHA Hazard Class: H302-H318) .

- Waste disposal : Avoid drainage release; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?

Conflicting reports on hydrogen-bonding networks (e.g., dimeric vs. chain motifs) arise from variations in crystallization solvents or temperature. To address this:

- Use graph-set analysis (R(8) motifs) to classify hydrogen-bonding patterns .

- Refine structures with SHELXL (riding H-atom models) and validate using WinGX/ORTEP for anisotropic displacement ellipsoids .

- Compare packing diagrams of polymorphs (if available) to identify thermodynamic vs. kinetic forms .

Q. What computational methods complement experimental data for optimizing supramolecular assemblies involving this compound?

- DFT calculations : Predict hydrogen-bond strengths (e.g., N–H···O vs. O–H···O interactions) using Gaussian or ORCA .

- Molecular docking : Simulate host-guest interactions (e.g., with cyclodextrins) using AutoDock Vina .

- Crystal structure prediction (CSP) : Use Mercury CSD to assess lattice energy landscapes for polymorph screening .

Q. How can researchers address enantiomeric impurities in synthetic batches of chiral derivatives?

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm absolute configuration .

- Kinetic resolution : Use lipase-mediated ester hydrolysis (e.g., Candida antarctica lipase B) to enrich enantiopurity .

Q. What strategies improve the refinement of high-resolution X-ray data for this compound?

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twin domains .

- Disorder modeling : Apply PART/SUMP restraints for tert-butyl group disorder in low-symmetry space groups .

- Validation tools : Check R and CC values in AIMLESS for data quality .

Methodological Best Practices

Q. Table 1: Key Software Tools for Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.